Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride
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Overview
Description
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a complex compound with a versatile scaffold in organic synthesis and drug development Compounds with similar structures have been known to interact with various targets, such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that imidazo[1,2-a]pyridines, a similar class of compounds, undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The activation of nf-kappab by similar compounds suggests that it may influence inflammatory responses, immune responses, and cell survival pathways .
Pharmacokinetics
The compound’s molecular weight (1996) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Compounds with similar structures have shown anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride has been found to interact with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Cellular Effects
It has been suggested that it may have potential anticancer properties .
Molecular Mechanism
It is known to undergo radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazine derivatives with imidazole under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. The purification process often includes crystallization and recrystallization to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrimidine: Recognized for its applications in medicinal chemistry and drug development
Uniqueness
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride stands out due to its unique structural features and versatile biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYKSQQPQRNPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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